molecular formula C6H13NO B13331318 Rel-(3R,4S)-4-ethylpyrrolidin-3-ol

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol

Cat. No.: B13331318
M. Wt: 115.17 g/mol
InChI Key: ZIXJBZRHEOKPLP-WDSKDSINSA-N
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Description

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol: is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of glycine ethyl ester as a starting material. The synthetic route typically includes steps such as amino addition, protective group strategies, and ring closure reactions . Another method involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols to achieve high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3R,4S)-4-ethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

ZIXJBZRHEOKPLP-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@H]1O

Canonical SMILES

CCC1CNCC1O

Origin of Product

United States

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